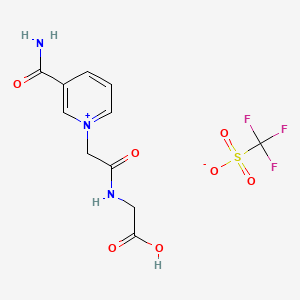
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate is a synthetic compound that belongs to the class of nicotinamide-based ionic liquid crystalline compounds It is characterized by its unique structure, which includes a pyridinium core substituted with carbamoyl and carboxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core is synthesized through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an alkylating agent.
Introduction of Carbamoyl and Carboxymethyl Groups: The carbamoyl group is introduced via a reaction with an isocyanate, while the carboxymethyl group is added through a reaction with chloroacetic acid.
Formation of the Trifluoromethanesulfonate Salt: The final step involves the reaction of the pyridinium compound with trifluoromethanesulfonic acid to form the trifluoromethanesulfonate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an aprotic solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethanesulfonate group.
科学的研究の応用
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biomimetic cofactor in enzymatic reactions.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor.
Industry: Utilized in the development of ionic liquid crystals for advanced materials.
作用機序
The mechanism of action of 3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include the modulation of enzyme activity, alteration of receptor binding, or changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridinium
- 3-Carbamoyl-1-(4-nitrobenzyl)pyridinium chloride
- 3-Carbamoyl-1-alkylpyridin-1-ium salts
Uniqueness
3-Carbamoyl-1-(2-((carboxymethyl)amino)-2-oxoethyl)pyridin-1-ium trifluoromethanesulfonate is unique due to its specific combination of functional groups and its trifluoromethanesulfonate counterion. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields.
特性
分子式 |
C11H12F3N3O7S |
|---|---|
分子量 |
387.29 g/mol |
IUPAC名 |
2-[[2-(3-carbamoylpyridin-1-ium-1-yl)acetyl]amino]acetic acid;trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11N3O4.CHF3O3S/c11-10(17)7-2-1-3-13(5-7)6-8(14)12-4-9(15)16;2-1(3,4)8(5,6)7/h1-3,5H,4,6H2,(H3-,11,12,14,15,16,17);(H,5,6,7) |
InChIキー |
SXOZYWDKOHGEIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C[N+](=C1)CC(=O)NCC(=O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)
![7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B13706249.png)

![4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)

![5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
![3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid](/img/structure/B13706263.png)

![[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate](/img/structure/B13706269.png)


